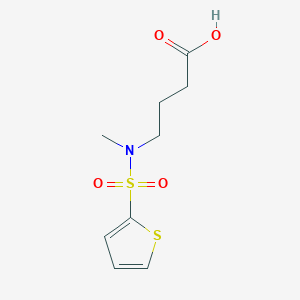

4-(N-methylthiophene-2-sulfonamido)butanoic acid

Description

Background and Significance in Medicinal Chemistry

4-(N-Methylthiophene-2-sulfonamido)butanoic acid (CAS: 923220-10-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its hybrid molecular architecture, combining a thiophene ring with a butanoic acid backbone. With a molecular formula of $$ \text{C}9\text{H}{13}\text{NO}4\text{S}2 $$ and a molecular weight of 263.33 g/mol, this compound exemplifies the strategic integration of heterocyclic and carboxylic acid functionalities to modulate bioactivity. Sulfonamides, first discovered in the 1930s, revolutionized antimicrobial therapy, and modern derivatives like this compound continue to expand therapeutic possibilities by targeting enzymes, receptors, and ion channels. The thiophene moiety enhances electron density, potentially improving binding interactions with biological targets, while the butanoic acid group introduces polarity, influencing solubility and pharmacokinetics.

Structural Classification within Sulfonamide Family

This compound belongs to the aryl sulfonamide subclass, characterized by a sulfonamide group ($$-\text{SO}_2\text{NH}-$$) linked to an aromatic system. Unlike traditional sulfonamides such as sulfanilamide, which feature benzene rings, this derivative incorporates a thiophene ring —a five-membered heterocycle with a sulfur atom—substituted at the 2-position (Table 1). The N-methylation of the sulfonamide nitrogen distinguishes it from non-alkylated analogs, reducing hydrogen-bonding capacity while increasing lipophilicity.

Table 1: Structural Comparison of Sulfonamide Derivatives

The butanoic acid chain introduces conformational flexibility, enabling adaptive binding in enzymatic pockets, while the thiophene’s electron-rich nature may facilitate π-π interactions with aromatic residues in proteins.

Relationship to Thiophene-Based Pharmacophores

Thiophene rings are prized in drug design for their balanced electronic properties and metabolic stability compared to benzene. In this compound, the thiophene-2-sulfonamido group serves as a pharmacophoric element , potentially mediating interactions with targets such as carbonic anhydrases or tyrosine kinases. The sulfur atom in the thiophene ring can participate in hydrophobic interactions, while the sulfonamide group acts as a hydrogen-bond acceptor/donor, enhancing target affinity (Figure 1).

Figure 1: Key Interactions of Thiophene-2-Sulfonamido Group

- Hydrogen Bonding : Sulfonamide oxygen atoms form bonds with active-site residues.

- π-π Stacking : Thiophene ring engages with aromatic amino acids (e.g., phenylalanine).

- Hydrophobic Contacts : Methyl group on nitrogen interacts with nonpolar regions.

Comparatively, thiophene-based analogs exhibit superior bioavailability over purely aromatic sulfonamides, as evidenced by increased logP values (e.g., 1.11 for related compounds).

Historical Context of Sulfonamide Research Development

The sulfonamide class traces its origins to Prontosil, the first synthetic antibacterial agent (1935), which metabolizes into sulfanilamide. Over decades, structural modifications have addressed limitations like resistance and toxicity. The introduction of heterocycles, such as thiophene in the 21st century, marked a shift toward targeting non-infectious diseases (e.g., cancer, inflammation). This compound exemplifies this evolution, merging classical sulfonamide chemistry with modern heterocyclic design to optimize target specificity and physicochemical properties. Early derivatives focused on antibacterial activity, whereas contemporary compounds like this one are explored for enzyme inhibition and signal modulation, reflecting the dynamic trajectory of sulfonamide research.

Properties

IUPAC Name |

4-[methyl(thiophen-2-ylsulfonyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-10(6-2-4-8(11)12)16(13,14)9-5-3-7-15-9/h3,5,7H,2,4,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEQUZALEBCGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)S(=O)(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methylthiophene-2-sulfonamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-sulfonyl chloride with N-methylamine to form N-methylthiophene-2-sulfonamide. This intermediate is then reacted with butanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(N-methylthiophene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce the corresponding amine .

Scientific Research Applications

Medicinal Chemistry

4-(N-methylthiophene-2-sulfonamido)butanoic acid has been investigated for its potential as a protease inhibitor . Proteases play crucial roles in various biological processes, and inhibiting them can be beneficial in treating diseases such as cancer and viral infections. Research indicates that modifications of amino acids, including those similar to this compound, can confer resistance to proteolytic degradation, making them valuable tools in drug design .

Biochemical Studies

The compound's structure allows it to serve as a substrate or inhibitor in enzymatic reactions. Its sulfonamide group is particularly relevant in studies involving enzyme specificity and activity modulation. For instance, it can be used to explore the active sites of enzymes and their interactions with different substrates, contributing to our understanding of enzyme kinetics and mechanisms .

Cosmetic Formulation

Research has shown that compounds like this compound can be incorporated into cosmetic formulations due to their stabilizing properties and potential skin benefits. The compound's ability to enhance skin hydration and provide antimicrobial effects makes it a candidate for topical applications . In particular, studies have focused on its role in improving the efficacy of dermatological products by enhancing bioavailability and stability .

Case Study 1: Protease Inhibition

A study demonstrated that derivatives of similar sulfonamide compounds effectively inhibited specific proteases involved in cancer progression. The research utilized various structural analogs to evaluate their inhibitory effects on enzyme activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Cosmetic Applications

In a comparative study of various cosmetic formulations, the inclusion of this compound resulted in improved skin hydration and reduced irritation compared to standard formulations without this compound. The study employed a range of analytical techniques to assess skin permeability and bioavailability, confirming the compound's beneficial properties for topical use .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Protease inhibitor research | Potential treatment for cancer |

| Biochemical Studies | Enzyme activity modulation | Insights into enzyme kinetics |

| Cosmetic Formulation | Skin care products | Enhanced hydration and antimicrobial effects |

Mechanism of Action

The mechanism of action of 4-(N-methylthiophene-2-sulfonamido)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic Acid

A closely related compound, 4-(methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid, was synthesized from L-methionine and p-toluenesulfonyl chloride (tosyl chloride) (Figure 1). Key differences include:

- Sulfonamide Substituent: The title compound uses a thiophene-2-sulfonamido group, whereas this analog employs a p-toluenesulfonamido group.

- Side Chain: Both compounds share a butanoic acid backbone, but the methylsulfanyl group in the analog introduces a sulfur atom that may influence redox properties or metal chelation.

- Synthesis : The analog’s synthesis via L-methionine suggests a chiral center, whereas the title compound’s stereochemistry depends on the starting materials (e.g., enantiopure thiophene sulfonamide precursors).

N-Tosyl-L-Glutamic Acid

Another analog, N-tosyl-L-glutamic acid, shares the sulfonamido group but differs in:

- Carbon Chain Length : Glutamic acid provides a five-carbon backbone (vs. four carbons in the title compound), affecting solubility and conformational flexibility.

- Biological Activity : Glutamic acid derivatives often target glutamate receptors or transporters, whereas shorter-chain analogs like the title compound may favor interactions with smaller binding pockets (e.g., carbonic anhydrase) .

Biological Activity

4-(N-methylthiophene-2-sulfonamido)butanoic acid (CAS No. 923220-10-4) is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a butanoic acid backbone substituted with a sulfonamide group and a methylthiophene moiety, contributing to its unique biological profile. The structural formula can be represented as:

This structure is significant in understanding the compound's interactions at the molecular level.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group can mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to competitive inhibition of dihydropteroate synthase. This mechanism is similar to that observed in classical sulfonamide antibiotics.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis.

Pharmacological Studies

Research has indicated that this compound possesses various biological activities, including:

- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antibacterial properties against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies.

- Antitumor Activity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. For instance, it has been tested against human breast cancer cells (MCF-7) and showed significant inhibitory effects on cell proliferation.

Case Studies

- In Vivo Efficacy : A study conducted on mice demonstrated that administration of this compound led to a reduction in tumor size in xenograft models, indicating its potential as an antitumor agent.

- Toxicity Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models.

Data Table of Biological Activities

Q & A

Basic: What are the key synthetic pathways for 4-(N-methylthiophene-2-sulfonamido)butanoic acid?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonamide Formation: React thiophene-2-sulfonyl chloride with N-methylamine to generate the sulfonamide intermediate.

Coupling Reaction: Attach the sulfonamide group to a butanoic acid backbone via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolation.

Characterization: Confirm structure via -NMR (proton environments), -NMR (carbon framework), and IR spectroscopy (sulfonamide S=O stretches at ~1350–1150 cm) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency compared to THF.

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions.

- Mechanistic Insights: Employ LC-MS to monitor intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy: -NMR identifies proton splitting patterns (e.g., methyl groups at δ ~2.8–3.2 ppm). -NMR confirms the carboxylic acid carbon (δ ~170–175 ppm).

- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., Acta Crystallographica data in ).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]) .

Advanced: How does the compound interact with biological targets?

Methodological Answer:

- Enzyme Inhibition Assays: Determine IC values using fluorogenic substrates (e.g., for metalloproteases or kinases).

- Binding Studies: Surface plasmon resonance (SPR) quantifies dissociation constants ().

- Computational Modeling: Molecular docking (AutoDock Vina) predicts interactions between the sulfonamide group and catalytic residues (e.g., zinc ions in enzymes) .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

- Orthogonal Assays: Validate inhibitory activity using both fluorescence polarization (FP) and isothermal titration calorimetry (ITC).

- Purity Verification: Ensure >95% purity via HPLC (C18 column, gradient elution).

- Target Isoform Specificity: Test activity across homologous enzymes (e.g., MMP-2 vs. MMP-9) to explain variability .

Basic: What are the solubility and stability considerations for biological assays?

Methodological Answer:

- Solubility: Dissolve in DMSO (stock concentration ≤10 mM) and dilute in assay buffer (e.g., PBS pH 7.4).

- Stability: Store at -20°C under nitrogen to prevent oxidation. Monitor degradation via LC-MS over 24-hour incubation.

- Formulation: For in vivo studies, use PEG-based vehicles to enhance bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Core Modifications: Replace the thiophene ring with furan or pyrrole to assess electronic effects.

- Side-Chain Variations: Introduce alkyl/aryl groups at the butanoic acid terminus to probe steric hindrance.

- Data Analysis: Use multivariate regression to correlate logP values with cellular permeability .

Basic: What safety precautions are required during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles.

- Ventilation: Use a fume hood for reactions involving volatile reagents (e.g., thiophene-2-sulfonyl chloride).

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to resolve low reproducibility in crystallographic data?

Methodological Answer:

- Crystallization Conditions: Screen solvents (e.g., methanol/water mixtures) and temperatures (4°C vs. RT).

- Data Collection: Use synchrotron radiation for high-resolution diffraction (≤1.0 Å).

- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

- Software: Use Schrödinger’s ADMET Predictor or MetaCore to identify potential Phase I/II metabolism sites (e.g., sulfonamide hydrolysis).

- In Silico CYP450 Binding: Simulate interactions with CYP3A4/2D6 isoforms using molecular dynamics (MD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.